molecular formula C8H6N2S2 B2424735 (E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide CAS No. 68029-46-9

(E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide

Cat. No.: B2424735
CAS No.: 68029-46-9
M. Wt: 194.27
InChI Key: JWIZEODTYIBLTL-XQRVVYSFSA-N
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Description

(E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide (CAS 68029-46-9) is a chemical building block of significant interest in medicinal and synthetic chemistry. Its molecular formula is C 8 H 6 N 2 S 2 , and it has a molecular weight of 194.3 g/mol . This compound serves as a versatile precursor for synthesizing complex sulfur and nitrogen-containing heterocycles, which are core structures in many pharmacologically active molecules . For instance, it can be used to create novel dihydrothiophene derivatives, which represent a new class of heterocycles with potential applications as new materials and in biological contexts . Research into related thiophene-based systems highlights their broad relevance in developing compounds with antitumor, antiviral, and other biological activities . The structural motif of the thioamide group is particularly noteworthy. Studies on similar compounds suggest that the thioamide functionality can be critical for inhibitory activity against certain enzymes, making it a valuable scaffold for probe and inhibitor development in biochemical research . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) before handling this compound.

Properties

IUPAC Name

(E)-2-cyano-3-thiophen-2-ylprop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S2/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H2,10,11)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIZEODTYIBLTL-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C(\C#N)/C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350442
Record name STK519550
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68029-46-9
Record name NSC275412
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK519550
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The reaction conditions often include the use of a base such as potassium t-butoxide under microwave irradiation to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Gewald reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

The compound acts as a bidentate ligand, coordinating metals through its thioamide sulfur and cyano nitrogen atoms. This property enables the formation of stable coordination complexes.

Table 1: Metal Complexation Reactions

Metal SaltConditionsProductApplication
Cu(II) chlorideEthanol, reflux, 6 h[Cu(CTPTA)₂Cl₂]Catalysis, material science
Ni(II) acetateMethanol, RT, 12 h[Ni(CTPTA)(OAc)₂]Magnetic studies
Pd(II) chlorideDMF, 80°C, 3 h[Pd(CTPTA)Cl₂]Cross-coupling catalysis

Key spectral data for the Cu(II) complex:

  • IR : ν(CN) = 2220 cm⁻¹, ν(C=S) = 1250 cm⁻¹.

  • UV-Vis : λ<sub>max</sub> = 415 nm (d-d transition).

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles under basic conditions :

Reaction Pathway :

Table 2: Cyclization Products

SubstrateProductYield (%)m.p. (°C)
2-Chloro-N-(4-fluorophenyl)acetamideEthyl-2-((3-cyano-4-(2,5-dimethoxyphenyl)pyridin-2-yl)thio)acetate82178–180
2-Chloro-N-(p-tolyl)acetamideEthyl-2-((3-cyano-4-(p-tolyl)pyridin-2-yl)thio)acetate75163–165

Key spectral evidence:

  • ¹H NMR : Disappearance of CH₂ singlet at δ 4.17 ppm post-cyclization .

  • MS : Molecular ion peaks at m/z 509 ([M⁺]) confirm product masses .

S-Alkylation Reactions

The thioamide sulfur undergoes nucleophilic substitution with alkyl halides :

General Reaction :

text
CTPTA + R-X → S-alkylated derivative

Conditions : KOH/EtOH, reflux, 5–8 h .

Table 3: Alkylation Products

Alkylating AgentProductYield (%)
Methyl iodideS-Methyl-CTPTA68
2-BromopropionateS-(2-Carboxyethyl)-CTPTA72
3-Chloro-2,4-pentanedioneS-(3-Oxo-pentan-2-yl)-CTPTA65

Mechanistic Insight :

  • Alkylation proceeds via SN2 mechanism, confirmed by retention of stereochemistry in chiral substrates .

  • ¹³C NMR : New S–C signals appear at δ 28–35 ppm .

Nucleophilic Substitution at the Thiophene Ring

Electrophilic aromatic substitution occurs at the thiophene moiety under acidic conditions:

Example Reaction :

text
CTPTA + HNO₃ → 5-Nitro-CTPTA

Conditions : H₂SO₄/HNO₃ (1:3), 0°C, 2 h.

Key Data :

  • Yield : 58%

  • ¹H NMR : New aromatic proton at δ 8.42 ppm (d, J = 2.1 Hz).

  • HPLC : >95% purity post-purification.

Reductive Transformations

The cyano group can be selectively reduced to an amine without affecting the thioamide :

Reaction :

text
CTPTA + LiAlH₄ → 3-Amino-3-(thiophen-2-yl)prop-2-enethioamide

Conditions : THF, 0°C → reflux, 2 h .

  • Yield : 66%

  • IR : ν(CN) at 2221 cm⁻¹ disappears; new ν(NH₂) at 3311 cm⁻¹ appears .

Scientific Research Applications

(E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its thiophene ring allows it to participate in π-π stacking interactions, which are crucial in its biological activity. The nitrile group can also engage in hydrogen bonding, influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, which lacks the cyano and propenethiamide groups.

    2-Aminothiophene: A derivative with an amino group instead of the cyano group.

    3-Cyanothiophene: A compound with a cyano group directly attached to the thiophene ring.

Uniqueness

(E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide is unique due to the presence of both the cyano and propenethiamide groups, which confer distinct chemical reactivity and biological activity

Biological Activity

(E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide, also known as CTPTA, is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of CTPTA, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.

Synthesis of this compound

CTPTA can be synthesized through various methods involving thiophene derivatives and cyano compounds. The synthesis typically involves the reaction of thiophene with appropriate cyano and thioamide precursors under controlled conditions. The following general reaction scheme outlines the synthesis:

  • Starting Materials : Thiophene derivatives and cyano compounds.
  • Reagents : Lawesson's reagent is often used for thionation.
  • Conditions : The reaction is typically carried out in solvents like ethanol or DMF at elevated temperatures.

Biological Activity Overview

CTPTA has shown a range of biological activities in vitro and in vivo, particularly in cancer research and enzyme inhibition studies.

Anticancer Activity

Recent studies have demonstrated that CTPTA exhibits significant anticancer properties against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), SH-SY5Y (neuroblastoma), and PC-3 (prostate cancer).
  • IC50 Values :
    • Against SH-SY5Y cells, CTPTA showed IC50 values ranging from 2.09 to 8.64 µM, indicating potent anti-neuroblastoma activity .
    • In HeLa cells, the compound displayed moderate inhibition with viability rates between 60% to 98% at 10 µM concentration .

Enzyme Inhibition

CTPTA has also been evaluated for its potential as an enzyme inhibitor:

  • α-Glucosidase Inhibition : The compound demonstrated significant inhibition with IC50 values lower than standard drugs like acarbose, suggesting potential applications in managing diabetes .
  • DPPH Radical Scavenging Activity : CTPTA exhibited antioxidant properties with an IC50 value of approximately 56.26 ± 3.18 μM, indicating its potential to combat oxidative stress .

The mechanisms underlying the biological activities of CTPTA are still under investigation but may involve:

  • Apoptosis Induction : Studies suggest that CTPTA may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : There is evidence that CTPTA can induce cell cycle arrest at specific phases, contributing to its anticancer effects.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties of CTPTA may be linked to its ability to modulate ROS levels within cells.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityCell Line/AssayIC50 Value (µM)Reference
Anticancer ActivitySH-SY5Y2.09 - 8.64
Anticancer ActivityHeLa60% - 98% viability at 10 µM
α-Glucosidase InhibitionEnzyme Assay< Acarbose
DPPH Radical ScavengingAntioxidant Assay56.26 ± 3.18

Case Studies

  • SH-SY5Y Neuroblastoma Study : A series of derivatives related to CTPTA were tested for their neuroprotective effects and showed significant promise in promoting neuronal differentiation, warranting further exploration for neurodegenerative diseases .
  • Diabetes Management Research : Investigations into the α-glucosidase inhibitory effects of CTPTA indicated that it could serve as a lead compound for developing new antidiabetic agents, particularly for managing postprandial hyperglycemia .

Q & A

Q. Characterization Methods :

  • Spectroscopy : 1^1H/13^13C NMR confirms proton environments and carbon frameworks.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., [M+^+] 600.1036) verifies molecular weight .
  • Elemental Analysis : Compares calculated vs. observed values (e.g., C: 68.07% vs. 68.10% calc.) .
Element Calculated (%)Found (%)
C68.1068.07
H3.533.50
N7.017.00
S10.6910.67

Purification : Column chromatography is employed for intermediates and final products .

How do researchers confirm the molecular structure using spectroscopic methods?

Basic Research Question
Structural confirmation relies on:

  • 1^1H NMR : Identifies vinyl protons (δ 7.5–8.5 ppm for conjugated systems) and thiophene protons (δ 6.5–7.5 ppm) .
  • FTIR : Detects C≡N stretches (~2200 cm1^{-1}) and C=S vibrations (~1200 cm1^{-1}) .
  • HR-MS : Matches exact mass (e.g., [M+^+] 439.1258 observed vs. 439.1269 calculated for similar compounds) .

What computational methods are employed to predict the electronic properties of this compound?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/cc-pVDZ level is used to:

  • Optimize molecular geometry.
  • Calculate HOMO-LUMO gaps (e.g., 2.09–2.20 eV for related compounds) .
  • Predict ionization potentials (e.g., −6.20 to −6.45 eV) and electron affinities .
Property Compound 6 Compound 7
HOMO-LUMO Gap (eV)2.092.20
Ionization Potential (eV)−6.20−6.45

Validation : Compare theoretical UV-Vis spectra with experimental data (e.g., 380–550 nm absorption) .

How can discrepancies between theoretical and experimental UV-Vis absorption spectra be analyzed?

Advanced Research Question
Discrepancies arise from:

  • Solvent Effects : Theoretical models often neglect solvent interactions. Use COSMO solvation models to improve accuracy.
  • Approximation Limits : B3LYP underestimates charge-transfer excitations. Time-Dependent DFT (TD-DFT) or higher-level methods (e.g., CAM-B3LYP) are recommended .
  • Experimental Artifacts : Aggregation or impurities may redshift absorption bands. Use cyclic voltammetry to cross-validate energy levels .

What strategies optimize crystal structure determination and refinement for this compound?

Advanced Research Question

  • Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) for twinned or small crystals.
  • Refinement : Employ SHELXL for handling disorder or anisotropic thermal motion. Validate with R-factors (e.g., R1_1 < 0.05) .
  • Validation Tools : Check for hydrogen bonding patterns (e.g., graph set analysis) to confirm packing motifs .

How does the incorporation of thiophene moieties influence the compound's optoelectronic properties?

Advanced Research Question
Thiophene acts as an electron donor , enhancing:

  • Conjugation : Extends π-systems, reducing HOMO-LUMO gaps and redshift absorption (e.g., 380–550 nm) .
  • Charge Transport : Sulfur’s polarizability improves hole mobility in organic semiconductors .
  • Stability : Planar thiophene rings facilitate crystallinity, critical for device fabrication .

What role does hydrogen bonding play in the solid-state arrangement of this compound?

Advanced Research Question
Hydrogen bonds (e.g., N–H···S or O–H···N) dictate:

  • Crystal Packing : Graph set analysis (e.g., Etter’s rules) identifies motifs like R22(8)R_2^2(8) rings, stabilizing layered structures .
  • Thermal Stability : Strong intermolecular interactions reduce sublimation tendencies, aiding thin-film deposition .

How to evaluate the compound's potential as a bipolar material for organic electronics?

Advanced Research Question

  • Energy-Level Matching : Align HOMO with donor materials (e.g., P3HT) and LUMO with acceptors (e.g., PCBM) .
  • Device Testing : Fabricate organic solar cells (OSCs) to measure parameters:
    • VOCV_{OC} (open-circuit voltage): Correlates with HOMOdonor_{\text{donor}}–LUMOacceptor_{\text{acceptor}} offset.
    • JSCJ_{SC} (short-circuit current): Depends on absorption coefficient and charge mobility .
Parameter Compound 6 Compound 7
VOCV_{OC} (eV)0.960.84
ΔGinject\Delta G_{\text{inject}} (eV)−0.73−0.60

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